molecular formula C16H16N2O2 B2491768 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole CAS No. 1626-34-2

2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole

Cat. No.: B2491768
CAS No.: 1626-34-2
M. Wt: 268.316
InChI Key: VYYJBPZYTPWJOY-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family. This compound is characterized by the presence of a methoxyphenoxy group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-methoxyphenol with a suitable benzodiazole precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ethoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole
  • 2-[(4-chlorophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole
  • 2-[(4-nitrophenoxy)methyl]-5-methyl-1H-1,3-benzodiazole

Uniqueness

2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-3-8-14-15(9-11)18-16(17-14)10-20-13-6-4-12(19-2)5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJBPZYTPWJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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